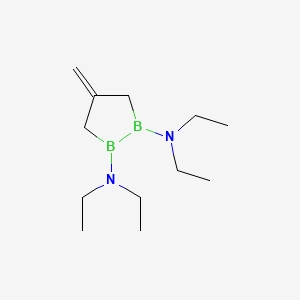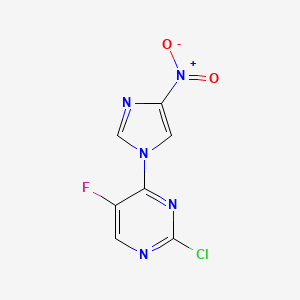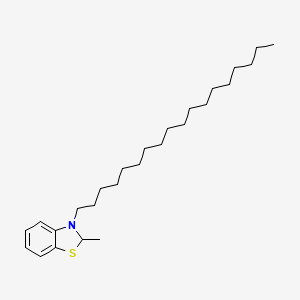
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine is a unique organoboron compound characterized by its tetraethyl and methylidene substituents on a diborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine typically involves the reaction of diborane with ethylenediamine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
Preparation of Diborane Complex: Diborane is reacted with an ethylenediamine derivative to form a diborane complex.
Substitution Reaction: The diborane complex undergoes a substitution reaction with tetraethyl and methylidene groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions include boron-oxygen compounds, reduced boron species, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: An ethylenediamine derivative with similar structural features but different substituents.
Diborane(4)tetramine, octamethyl-: A boron-containing compound with multiple dimethylamino groups.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine is unique due to its specific tetraethyl and methylidene substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
| 128270-30-4 | |
Fórmula molecular |
C12H26B2N2 |
Peso molecular |
220.0 g/mol |
Nombre IUPAC |
1-N,1-N,2-N,2-N-tetraethyl-4-methylidenediborolane-1,2-diamine |
InChI |
InChI=1S/C12H26B2N2/c1-6-15(7-2)13-10-12(5)11-14(13)16(8-3)9-4/h5-11H2,1-4H3 |
Clave InChI |
GTHJRTUXCYJGNO-UHFFFAOYSA-N |
SMILES canónico |
B1(B(CC(=C)C1)N(CC)CC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)


![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)


